molecular formula C7H4BrClO2 B1282025 4-Bromo-3-chlorobenzoic acid CAS No. 25118-59-6

4-Bromo-3-chlorobenzoic acid

Cat. No. B1282025
CAS RN: 25118-59-6
M. Wt: 235.46 g/mol
InChI Key: PSKJIHDVFDVNBU-UHFFFAOYSA-N
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Description

4-Bromo-3-chlorobenzoic acid is a halogenated aromatic compound that is part of a broader class of chemicals known for their interesting chemical and physical properties. The presence of both bromine and chlorine substituents on the benzene ring can significantly influence the compound's reactivity and interaction with other molecules, as well as its crystalline structure .

Synthesis Analysis

The synthesis of halogenated benzoic acids can involve various chemical reactions, including halogenation, carboxylation, and other organic transformations. While the provided papers do not directly describe the synthesis of 4-bromo-3-chlorobenzoic acid, they do discuss related compounds and their synthesis pathways. For example, the synthesis of a COX-2 inhibitor starting from a bromoketone suggests the potential for bromination reactions in the synthesis of brominated aromatic compounds . Additionally, the metabolic transformation of 4-bromo- and 4-iodobenzoate by Alcaligenes denitrificans NTB-1 indicates the possibility of biocatalytic approaches for the synthesis or degradation of similar compounds .

Molecular Structure Analysis

The molecular structure of 4-bromo-3-chlorobenzoic acid is characterized by the presence of a carboxylic acid group and halogen atoms attached to a benzene ring. The isomeric compounds 4-bromo-2-chlorobenzoic acid and 2-bromo-4-chlorobenzoic acid crystallize in different space groups, indicating that the position of the halogen substituents can significantly affect the molecular packing and crystal structure . The crystal structure of related compounds, such as N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-2-chloro-N-(2-chlorobenzoyl)benzamide, shows how halogen atoms can influence the overall conformation and intermolecular interactions within the crystal lattice .

Chemical Reactions Analysis

Halogenated benzoic acids can undergo various chemical reactions, including dehalogenation, substitution, and addition reactions. Alcaligenes denitrificans NTB-1 has been shown to metabolize 4-bromo- and 4-iodobenzoate through hydrolytic dehalogenation, demonstrating the reactivity of the bromine atom in biological systems . The reactivity of halogenated benzoic acids with different reagents, such as chloroacetone and omega-bromoacetophenone, has been explored, revealing the potential for synthesizing a variety of organic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-3-chlorobenzoic acid are influenced by the presence of halogen atoms and the carboxylic acid group. The halogen bonds play a crucial role in dictating the packing preferences in solid solutions, as seen in the case of isomeric compounds with different halogen arrangements . The crystal packing of 4-bromo-2,6-dichlorobenzonitrile, a related compound, is characterized by short distances between nitrogen and bromine atoms, suggesting strong intermolecular interactions . The solvate structure of 4-chlorobenzoic acid with N,N-dimethylformamide indicates the ability of the carboxylic acid group to form hydrogen bonds, which is also relevant for 4-bromo-3-chlorobenzoic acid .

Scientific Research Applications

Environmental Microbiology and Biodegradation

  • Biodegradation by Microorganisms : Alcaligenes denitrificans NTB-1 can metabolize 4-bromo-3-chlorobenzoic acid through hydrolytic dehalogenation, transforming it into 4-hydroxybenzoate. This process demonstrates the potential of specific bacteria in environmental bioremediation for halogenated aromatic compounds (van den Tweel, Kok, & de Bont, 1987).
  • Degradation in Pseudomonas Species : Certain Pseudomonas species can utilize 4-bromo-3-chlorobenzoic acid, converting it into 4-hydroxybenzoate and protocatechuate, which are further metabolized. This highlights the role of these bacteria in breaking down halogenated aromatic compounds in nature (Klages & Lingens, 1980).

Chemical Synthesis and Material Science

  • Ortho-Metalation in Organic Chemistry : 4-Bromo-3-chlorobenzoic acid undergoes ortho-metalation, demonstrating its utility in organic synthesis for producing a variety of substituted benzoic acids. This reaction pathway provides insight into the structural modification of halogenated benzoic acids (Gohier & Mortier, 2003).
  • Halogen Bond Influence in Crystallization : In solid-state chemistry, 4-bromo-2-chlorobenzoic acid exhibits unique packing preferences influenced by halogen bonding, demonstrating its significance in understanding molecular interactions and crystal engineering (Pramanik, Pavan, & Guru Row, 2017).

Pharmaceutical Applications and Bioorganic Chemistry

  • Metabolization in Fungi : Penicillium brasilianum, an endophyte from Melia azedarach, can metabolize 4-bromo-3-chlorobenzoic acid to produce various derivatives. This research suggests potential pathways for detoxification and the formation of novel compounds in fungi (Fill et al., 2018).
  • Synthesis of Dapagliflozin : 5-Bromo-2-chlorobenzoic acid is utilized in the synthesis of the antidiabetic drug dapagliflozin, illustrating the application of halogenated benzoic acids in pharmaceutical synthesis (Yafei, 2011).

Safety And Hazards

4-Bromo-3-chlorobenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound .

properties

IUPAC Name

4-bromo-3-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKJIHDVFDVNBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503733
Record name 4-Bromo-3-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-chlorobenzoic acid

CAS RN

25118-59-6
Record name 4-Bromo-3-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-chlorobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
NDT TA - 2005 - orgchemboulder.com
In a square all the carbon-carbon bond lengths will be equal, and the pi bonds will be delocalized. With 4n pi electrons, cyclobutadiene is antiaromatic and destabilized by electron …
Number of citations: 9 www.orgchemboulder.com
M Sijm, GJ Sterk, G Caljon, L Maes… - …, 2020 - Wiley Online Library
… The 4-cyanophenyl (74) was prepared via a similar route: starting from 4-bromo-3-chlorobenzoic acid (69, scheme 2). This benzoic acid was transofrmed to the corresponding isopropyl-…
SW Hansen, MN Erichsen, B Fu… - Journal of Medicinal …, 2016 - ACS Publications
Screening of a small compound library at the three excitatory amino acid transporter subtypes 1–3 (EAAT1–3) resulted in the identification of compound (Z)-4-chloro-3-(5-((3-(2-ethoxy-2-…
Number of citations: 15 pubs.acs.org
TE Bearrood - 2020 - ideals.illinois.edu
… Briefly, commercially available 4-bromo-3-chlorobenzoic acid, 2.17, was reduced to benzyl alcohol 2.18 by treating with carbonyl diimidazole followed by sodium borohydride. …
Number of citations: 0 www.ideals.illinois.edu
EF DiMauro, S Altmann, LM Berry… - Journal of medicinal …, 2016 - ACS Publications
… Reaction of 4-bromo-3-chlorobenzoic acid 51j and methanesulfonamide under similar DMAP/EDC·HCl coupling conditions as those for step 1 of 9 afforded 4-bromo-3-chloro-N-(…
Number of citations: 40 pubs.acs.org
P Nino, M Cabaa, N Aguilar, E Terricabras, F Albericio… - 2016 - nopr.niscpr.res.in
… To a solution of 4-bromo-3-chlorobenzoic acid (2.12 mmol, 500 mg) in anhydrous THF (6 mL) was added i-PrMgCl·LiCl (1.3 M in THF, 6.36 mmol, 4.9 mL) and was cooled at −78C …
Number of citations: 7 nopr.niscpr.res.in
AV Pensa, MA Cinelli, H Li, G Chreifi… - Journal of medicinal …, 2017 - ACS Publications
… Starting with commercially available methyl 4-bromo-3-methylbenzoate (73, for 81) and 4-bromo-3-chlorobenzoic acid (74, for 82), reduction with either LiAlH 4 or BH 3 –THF, …
Number of citations: 21 pubs.acs.org
SS Kulkarni, MF Zou, J Cao… - Journal of medicinal …, 2009 - ACS Publications
… mg, 3.53 mmol) and 4-bromo-3-chloro-N-(6-methylpyridin-2-yl) benzamide (1.04 g, 3.21 mmol), which was prepared using the general procedure D from 4-bromo-3-chlorobenzoic acid (…
Number of citations: 49 pubs.acs.org
PK Waldenmaier - 2017 - ir.library.oregonstate.edu
… Given the bromination setback, we next chose the commercially available 4-bromo-3-chlorobenzoic acid (2.1.8) as our starting material, aiming to first produce the necessary aldehyde …
Number of citations: 1 ir.library.oregonstate.edu
YLG Baumgartner - 2020 - edoc.unibas.ch
The installation of a functional group at a specific site through transition-metal catalysed CH functionalisation has emerged as a powerful tool for the synthesis of complex structures in a …
Number of citations: 2 edoc.unibas.ch

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